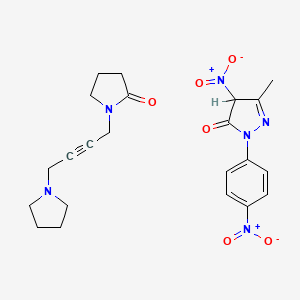
Oxotremorine picrolonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotremorine picrolonate is a synthetic compound known for its role as a non-selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its neuroprotective and antioxidant properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxotremorine picrolonate typically involves the reaction of oxotremorine with picrolonic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxotremorine picrolonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxotremorine N-oxide, while reduction may produce reduced oxotremorine derivatives .
Aplicaciones Científicas De Investigación
Oxotremorine picrolonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mecanismo De Acción
Oxotremorine picrolonate exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it stimulates the production of inositol 1,4,5-triphosphate, leading to the release of calcium ions from intracellular stores. This cascade of events ultimately modulates neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist known for its role in producing ataxia, tremor, and spasticity.
Oxotremorine-M: A non-selective muscarinic acetylcholine receptor agonist with neuroprotective and antioxidant properties
Uniqueness
Oxotremorine picrolonate is unique due to its specific binding affinity and efficacy at muscarinic acetylcholine receptors, making it a valuable tool in both research and therapeutic contexts. Its ability to modulate oxidative stress and neuroinflammation further distinguishes it from other similar compounds .
Propiedades
Número CAS |
4322-43-4 |
|---|---|
Fórmula molecular |
C22H26N6O6 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O.C10H8N4O5/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h1-2,5-11H2;2-5,9H,1H3 |
Clave InChI |
ZHBNDZLHKKGYAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-].C1CCN(C1)CC#CCN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


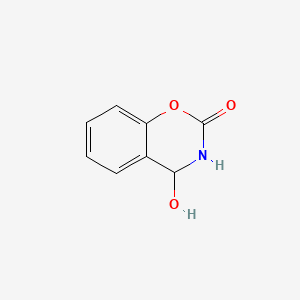
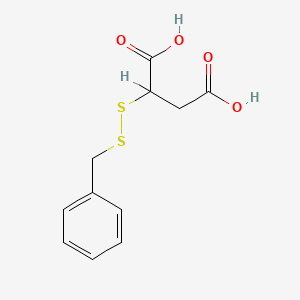
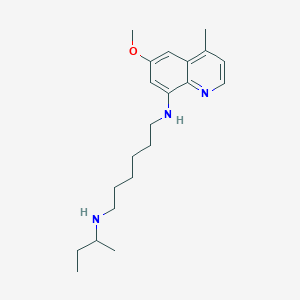


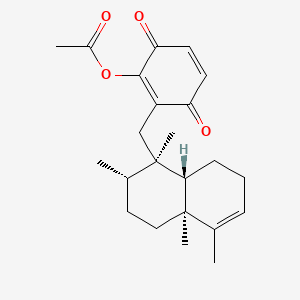
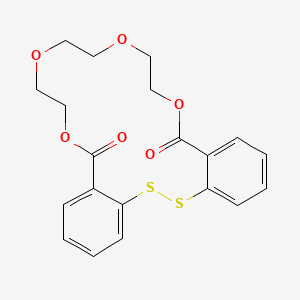
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
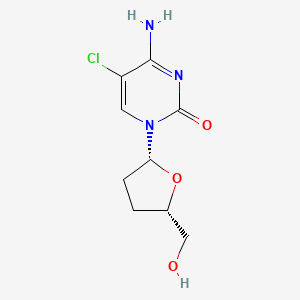
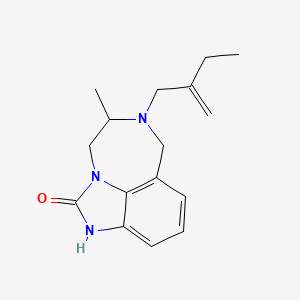
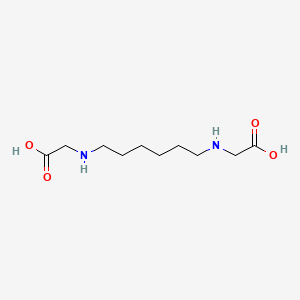

![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

